N-methyl-2-(4-nitrophenyl)acetamide
Overview
Description
N-methyl-2-(4-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H10N2O3 . It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Reaction: One common method involves the acylation of 4-nitroaniline with acetic anhydride in the presence of a base such as pyridine.
Methylation Reaction: Another method involves the methylation of 4-nitroaniline followed by acylation with acetic anhydride.
Industrial Production Methods: Industrial production of N-methyl-2-(4-nitrophenyl)acetamide often involves large-scale acylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-methyl-2-(4-nitrophenyl)acetamide can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Scientific Research Applications
Chemistry: N-methyl-2-(4-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-methyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways . The exact molecular targets and pathways can vary based on the specific biological context .
Comparison with Similar Compounds
N-methyl-2-(4-aminophenyl)acetamide: This compound is a reduced form of N-methyl-2-(4-nitrophenyl)acetamide and shares similar structural features but with an amino group instead of a nitro group.
N-methyl-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-methyl-2-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINDJIPKUJXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392045 | |
Record name | N-methyl-2-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98245-61-5 | |
Record name | N-methyl-2-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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